![molecular formula C19H22N2O3S B14261027 2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone CAS No. 365428-01-9](/img/structure/B14261027.png)
2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone is a complex organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring substituted with a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Protection of the amino group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the ethanone linkage: The protected pyridine derivative is then reacted with a suitable phenyl ethanone derivative under conditions that facilitate the formation of the ethanone linkage.
Introduction of the methylthio group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone linkage can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino compound.
Applications De Recherche Scientifique
2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a building block for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to participate in hydrogen bonding or electrostatic interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone: Similar structure but lacks the Boc protecting group.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Similar structure but lacks the methylthio group.
2-(2-Boc-amino-4-pyridyl)-1-[4-(methoxy)phenyl]ethanone: Similar structure but has a methoxy group instead of a methylthio group.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone is unique due to the presence of both the Boc-protected amino group and the methylthio group, which can impart distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and potential interactions with a wide range of biological targets.
Propriétés
Numéro CAS |
365428-01-9 |
|---|---|
Formule moléculaire |
C19H22N2O3S |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
tert-butyl 3-amino-4-[2-(4-methylsulfanylphenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H22N2O3S/c1-19(2,3)24-18(23)17-16(20)13(9-10-21-17)11-15(22)12-5-7-14(25-4)8-6-12/h5-10H,11,20H2,1-4H3 |
Clé InChI |
DODPILASHNMHTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC=C(C=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


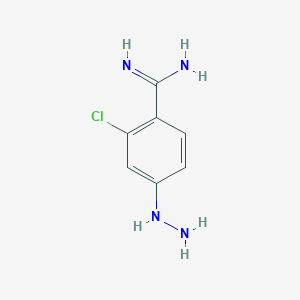
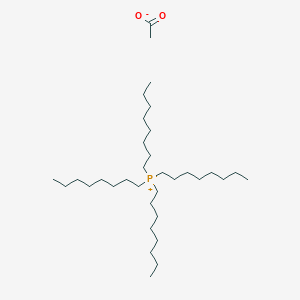
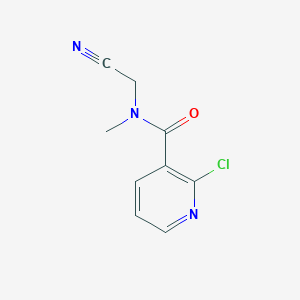
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

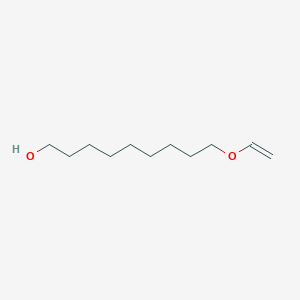
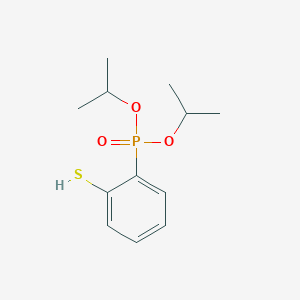
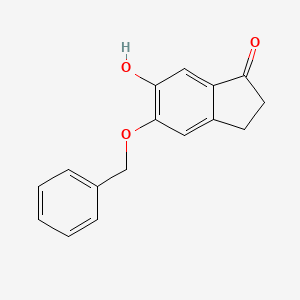
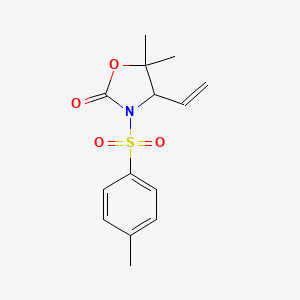
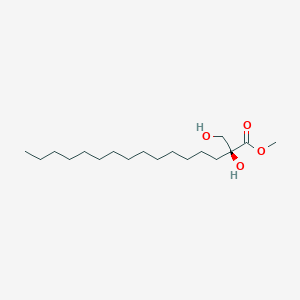
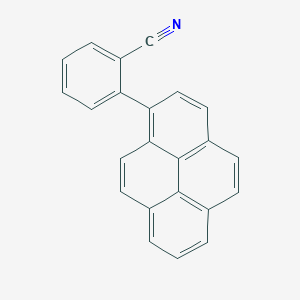
![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
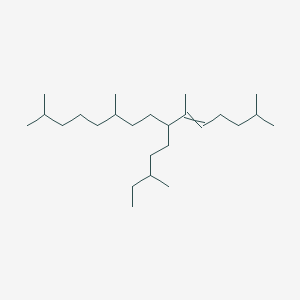
![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
